[4-bromo-2-[(E)-(dodecanoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate
Beschreibung
[4-Bromo-2-[(E)-(dodecanoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate is a hydrazone-derived aromatic ester featuring a 4-bromo-substituted phenyl ring conjugated to a 4-methoxybenzoate group via an (E)-configured hydrazinylidene bridge. The dodecanoyl (C12H23O) chain attached to the hydrazone moiety introduces significant hydrophobicity, distinguishing it from shorter-chain or aromatic analogs.
Eigenschaften
CAS-Nummer |
769150-21-2 |
|---|---|
Molekularformel |
C27H35BrN2O4 |
Molekulargewicht |
531.5 g/mol |
IUPAC-Name |
[4-bromo-2-[(E)-(dodecanoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C27H35BrN2O4/c1-3-4-5-6-7-8-9-10-11-12-26(31)30-29-20-22-19-23(28)15-18-25(22)34-27(32)21-13-16-24(33-2)17-14-21/h13-20H,3-12H2,1-2H3,(H,30,31)/b29-20+ |
InChI-Schlüssel |
XENVALJDWVQVRJ-ZTKZIYFRSA-N |
Isomerische SMILES |
CCCCCCCCCCCC(=O)N/N=C/C1=C(C=CC(=C1)Br)OC(=O)C2=CC=C(C=C2)OC |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NN=CC1=C(C=CC(=C1)Br)OC(=O)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von [4-Brom-2-[(E)-(Dodekanoylhydrazinyliden)methyl]phenyl] 4-Methoxybenzoat beinhaltet typischerweise einen mehrstufigen Prozess:
Bildung des Hydrazone-Zwischenprodukts: Der erste Schritt beinhaltet die Reaktion von 4-Brom-2-formylphenyl mit Dodekanoylhydrazin unter sauren Bedingungen, um das Hydrazone-Zwischenprodukt zu bilden.
Veresterung: Das Hydrazone-Zwischenprodukt wird dann mit 4-Methoxybenzoesäure in Gegenwart eines Kupplungsmittels wie Dicyclohexylcarbodiimid (DCC) umgesetzt, um das endgültige Esterprodukt zu bilden.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungstechniken wie Umkristallisation und Chromatographie umfassen.
Analyse Chemischer Reaktionen
Reaktionstypen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Hydrazin-Einheit, was zur Bildung der entsprechenden Oxide führt.
Reduktion: Reduktionsreaktionen können die Carbonylgruppe im Dodekanoylhydrazin-Segment angreifen und sie in einen Alkohol umwandeln.
Substitution: Das Bromatom im Phenylring kann durch verschiedene Nucleophile substituiert werden, was zu einer Vielzahl von Derivaten führt.
Gängige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid sind typische Reduktionsmittel.
Substitution: Nucleophile wie Amine, Thiole und Alkoxide können unter basischen Bedingungen verwendet werden.
Hauptprodukte
Oxidation: Bildung von Oxiden und Hydroxyl-Derivaten.
Reduktion: Bildung von Alkoholen.
Substitution: Bildung verschiedener substituierter Phenyl-Derivate.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Mechanismus, durch den [4-Brom-2-[(E)-(Dodekanoylhydrazinyliden)methyl]phenyl] 4-Methoxybenzoat seine Wirkung entfaltet, hängt wahrscheinlich mit seiner Fähigkeit zusammen, mit biologischen Makromolekülen zu interagieren. Die Hydrazin-Einheit kann kovalente Bindungen mit Proteinen und Nukleinsäuren bilden und so deren Funktion möglicherweise stören. Außerdem kann das Bromatom an Halogenbindungen beteiligt sein, was die biologische Aktivität der Verbindung weiter beeinflusst.
Wirkmechanismus
The mechanism by which [4-bromo-2-[(E)-(dodecanoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate exerts its effects is likely related to its ability to interact with biological macromolecules. The hydrazine moiety can form covalent bonds with proteins and nucleic acids, potentially disrupting their function. Additionally, the bromine atom can participate in halogen bonding, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Chain Length and Hydrophobicity
The dodecanoyl group in the target compound contrasts with shorter or aromatic substituents in analogs. For instance:
- Compound 83 (di-substituted electronegative derivatives): Exhibits reduced activity (IC50 = 12.5 µM), likely due to unfavorable steric or electronic effects .
- Rhodanine derivatives (81, 84): Higher potency (IC50 = 1.82–2.57 µM) attributed to electron-withdrawing thioxothiazolidinone groups enhancing target binding .
Key Insight: Longer aliphatic chains (e.g., dodecanoyl) may improve membrane permeability but could reduce solubility, whereas aromatic/heterocyclic substituents optimize electronic interactions with target proteins .
Positional and Steric Effects
- Compound 87 : Ortho-substituted paramethyl group increases inhibition (IC50 = 3.65 µM vs. 5.82 µM in meta-substituted analog 86), highlighting the importance of substituent positioning .
- 4-Methoxybenzoate vs. 3,4-Dimethoxybenzoate : The 4-methoxybenzoate derivative (IC50 = 2.57 µM) outperforms its 3,4-dimethoxy counterpart (IC50 = 2.68 µM), suggesting steric hindrance from additional substituents may impede binding .
Crystallographic and Physicochemical Properties
- Crystalline Parameters: The monoclinic C2 space group and density (1.405 g/cm³) observed in a related triazole-containing compound (CCDC 829447) suggest similar packing efficiency for the target compound, though its crystallographic data are unspecified .
- Hydrogen Bonding: The hydrazone group in the target compound can act as both donor (N–H) and acceptor (C=O), forming robust intermolecular interactions. This contrasts with esters lacking hydrazones (e.g., 2-(4-bromophenyl)-2-oxoethyl 4-methylbenzoate), which rely on weaker van der Waals forces .
Electronic and Functional Group Variations
- Phenylacetyl vs. Dodecanoyl (CID 9633750): Replacing dodecanoyl with phenylacetyl introduces aromaticity, enabling π-π interactions but reducing flexibility. The SMILES string (C1=CC=C(C=C1)CC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3) reflects this structural divergence .
Tabulated Comparison of Key Compounds
| Compound Name / ID | Substituent Features | Molecular Formula | IC50 (µM) | Key Properties |
|---|---|---|---|---|
| Target Compound | Dodecanoyl hydrazone, 4-methoxybenzoate | Not explicitly provided | N/A | High hydrophobicity, flexible chain |
| Rhodanine derivative 81 | Thioxothiazolidinone | Not provided | 1.82 | Strong electron-withdrawing groups |
| Pyrazine analog (CID 9639839) | Pyrazinylcarbonyl hydrazone | C20H15BrN4O4 | N/A | Aromatic π-stacking potential |
| 4-((4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)phenyl 4-methoxybenzoate | Thioxothiazolidinone, 4-methoxybenzoate | Not provided | 2.57 | Balanced steric/electronic profile |
| Phenylacetyl derivative (CID 9633750) | Phenylacetyl hydrazone | C22H17BrN2O3 | N/A | Aromatic interactions, rigid structure |
Biologische Aktivität
4-bromo-2-[(E)-(dodecanoylhydrazinylidene)methyl]phenyl 4-methoxybenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structure, and biological properties of this compound, focusing on its pharmacological applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of 4-bromo-2-[(E)-(dodecanoylhydrazinylidene)methyl]phenyl 4-methoxybenzoate is with a molecular weight of approximately 576.5 g/mol. The structure features a brominated phenyl ring, a hydrazine moiety, and a methoxybenzoate group, which are critical for its biological activity.
Antioxidant Activity
Research indicates that compounds with hydrazone functionalities often exhibit significant antioxidant properties. The antioxidant activity can be attributed to the ability of the hydrazone group to scavenge free radicals and inhibit lipid peroxidation. Studies have shown that similar compounds demonstrate IC50 values ranging from 22.43 µM to 64.66 µM against hydroxyl radicals, suggesting that this compound may possess comparable efficacy .
Enzyme Inhibition
The compound has potential as an α-amylase inhibitor, which is crucial in managing diabetes by slowing carbohydrate digestion. Inhibition studies reveal that derivatives of similar structures have shown IC50 values significantly lower than standard drugs like acarbose (IC50 = 21.55 ± 1.31 µM). This suggests that further investigation into the α-amylase inhibitory activity of 4-bromo-2-[(E)-(dodecanoylhydrazinylidene)methyl]phenyl 4-methoxybenzoate could yield promising results .
Anti-cancer Properties
Hydrazone derivatives have been extensively studied for their anti-cancer properties. The structural features of this compound may allow it to interact with various cellular targets involved in cancer progression. Preliminary studies suggest that similar compounds exhibit cytotoxic effects against different cancer cell lines, indicating that this compound could also possess anti-tumor activity .
Case Studies
- Synthesis and Characterization : A study synthesized various hydrazone derivatives and characterized them using spectroscopic techniques such as NMR and mass spectrometry. The synthesized compounds were evaluated for their biological activities, revealing promising results in enzyme inhibition and antioxidant capacity .
- In vitro Studies : In vitro assays demonstrated that derivatives with similar structures showed significant inhibition of α-amylase and exhibited antioxidant activity comparable to established standards like vitamin C . Such findings underscore the therapeutic potential of hydrazone-based compounds in metabolic disorders.
Data Tables
| Activity Type | IC50 Value (µM) | Standard Comparison |
|---|---|---|
| Hydroxyl Radical Scavenging | 22.43 - 64.66 | Vitamin C (60.51) |
| α-Amylase Inhibition | 4.95 - 69.71 | Acarbose (21.55) |
| Cytotoxicity | Variable (dependent on cell line) | N/A |
Q & A
Q. What are the primary challenges in synthesizing [4-bromo-2-[(E)-(dodecanoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate, and how can reaction conditions be optimized?
Synthesis involves coupling a brominated hydrazone derivative with 4-methoxybenzoic acid via esterification. Key challenges include controlling stereoselectivity (to maintain the E-configuration of the hydrazone) and minimizing side reactions from the dodecanoyl chain’s hydrophobicity. Optimization may involve:
- Using coupling agents like DCC/DMAP in anhydrous conditions .
- Monitoring reaction progress via HPLC or TLC to isolate intermediates.
- Purification via column chromatography with gradient elution (e.g., hexane:ethyl acetate) to separate ester byproducts .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- FTIR : Detect C=O (ester, ~1720 cm⁻¹), C=N (hydrazone, ~1600 cm⁻¹), and Br-C (650 cm⁻¹) stretches .
- NMR : ¹H NMR should show singlet peaks for methoxy groups (~3.8 ppm), aromatic protons (6.8–8.2 ppm), and hydrazone CH=N (~8.5 ppm). ¹³C NMR confirms ester carbonyl (~168 ppm) and hydrazone C=N (~150 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 687.23 for C₃₇H₃₄Br₂N₄O₈) .
Q. What crystallographic methods are suitable for resolving its 3D structure?
Single-crystal X-ray diffraction (SCXRD) using SHELX or WinGX software is ideal. Key steps:
- Grow crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/ethanol mixtures) .
- Validate hydrogen bonding and π-π stacking interactions using ORTEP-3 for graphical representation .
- Compare experimental bond lengths/angles with DFT-optimized geometries to detect lattice distortions .
Advanced Research Questions
Q. How do substituent modifications (e.g., bromine position, methoxy groups) influence biological activity?
Structure-activity relationship (SAR) studies reveal:
- Bromine at the para-position enhances steric bulk, potentially improving binding to hydrophobic enzyme pockets (e.g., IC₅₀ values for rhodanine derivatives in ALR inhibition drop from 12.5 µM to 2.57 µM with optimized substitution ).
- Methoxy groups increase electron density on the aromatic ring, stabilizing charge-transfer interactions in enzyme active sites. Compare with dimethoxy analogs (e.g., 3,4-dimethoxybenzoate derivatives show reduced activity vs. 4-methoxy ).
Q. What computational approaches predict this compound’s nonlinear optical (NLO) properties?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) calculates:
Q. How can conflicting biological assay data (e.g., IC₅₀ variations) be resolved?
Contradictions may arise from assay conditions (e.g., solvent polarity, pH). Mitigation strategies include:
- Standardizing solvent systems (e.g., DMSO concentration ≤1% to avoid cytotoxicity ).
- Validating results across multiple cell lines (e.g., cancer vs. normal cells) and using positive controls (e.g., doxorubicin for cytotoxicity assays).
- Performing molecular docking (e.g., AutoDock Vina) to confirm binding consistency with target proteins .
Q. What mechanistic insights explain its stability under varying pH and temperature?
- pH Stability : Hydrazone linkages degrade under acidic conditions (pH <3) via protonation of the C=N bond. Alkaline conditions (pH >9) hydrolyze the ester group. Stability studies (HPLC monitoring) show optimal integrity at pH 6–7 .
- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition >200°C, attributed to dodecanoyl chain breakdown. Differential scanning calorimetry (DSC) identifies phase transitions (e.g., melting points) for formulation planning .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
